![molecular formula C11H11NO5 B186044 N-Benzo[1,3]dioxol-5-yl-bernsteinsäure CAS No. 313393-56-5](/img/structure/B186044.png)
N-Benzo[1,3]dioxol-5-yl-bernsteinsäure
Übersicht
Beschreibung
N-Benzo[1,3]dioxol-5-yl-succinamic acid is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a benzo[1,3]dioxole moiety, which is a common structural motif in various biologically active molecules .
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Building Block for Synthesis
N-Benzo[1,3]dioxol-5-yl-succinamic acid serves as a vital building block in organic synthesis. It is commonly used to create more complex molecules through various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
Table 1: Common Reactions Involving N-Benzo[1,3]dioxol-5-yl-succinamic acid
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts the compound to carboxylic acids or oxidized derivatives | Potassium permanganate, Chromium trioxide |
Reduction | Converts to alcohols or amines | Lithium aluminum hydride, Sodium borohydride |
Electrophilic Substitution | Forms various substituted derivatives of the benzo[1,3]dioxole moiety | Halogens, Nitrating agents |
Biological Applications
Biochemical Assays and Enzyme Interactions
The compound is employed in biochemical assays to study enzyme interactions. Its unique structure allows it to modulate enzyme activity, which has implications in various biochemical pathways.
Anticancer Research
Recent studies have highlighted the potential of N-Benzo[1,3]dioxol-5-yl-succinamic acid in cancer treatment. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. Specifically, related compounds have demonstrated efficacy against various cancer types by targeting microtubule assembly and disrupting normal cellular functions.
Case Study: Anticancer Efficacy
A study investigated the anticancer properties of benzodioxole derivatives similar to N-Benzo[1,3]dioxol-5-yl-succinamic acid. The results indicated significant cytotoxic effects on cancer cell lines while maintaining safety for normal cells, suggesting a promising avenue for therapeutic development .
Medicinal Applications
Therapeutic Potential
Research is ongoing into the therapeutic effects of N-Benzo[1,3]dioxol-5-yl-succinamic acid in treating diseases such as diabetes and cystic fibrosis. Its derivatives have shown potential as α-amylase inhibitors, which could be beneficial for managing carbohydrate metabolism disorders.
Table 2: Therapeutic Potential of Derivatives
Compound Type | Target Disease | Mechanism of Action |
---|---|---|
α-Amylase Inhibitors | Diabetes | Inhibition of carbohydrate metabolism |
Cystic Fibrosis Modulators | Cystic Fibrosis | Modulation of ATP-binding cassette transporters |
Industrial Applications
In industrial settings, N-Benzo[1,3]dioxol-5-yl-succinamic acid is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Wirkmechanismus
Target of Action
Related compounds with a 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that compounds with a 1,3-benzodioxole moiety have been associated with various mechanisms of action, including modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Related compounds have been shown to impact pathways associated with cell cycle regulation and apoptosis .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-succinamic acid typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with succinamic acid under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being stirred at room temperature for several hours until a white precipitate forms . The precipitate is then filtered and purified to obtain the final product.
Industrial Production Methods
While detailed industrial production methods for N-Benzo[1,3]dioxol-5-yl-succinamic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and various substituted benzo[1,3]dioxole derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[1,3]dioxole-5-carbaldehyde: A precursor in the synthesis of N-Benzo[1,3]dioxol-5-yl-succinamic acid.
Uniqueness
N-Benzo[1,3]dioxol-5-yl-succinamic acid is unique due to its specific structural features and its ability to interact with biological targets in a way that induces cell cycle arrest and apoptosis . This makes it a valuable compound in cancer research and other scientific applications.
Biologische Aktivität
N-Benzo[1,3]dioxol-5-yl-succinamic acid is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
N-Benzo[1,3]dioxol-5-yl-succinamic acid features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, combined with a succinamic acid backbone. Its molecular formula is CHNO, with a molecular weight of approximately 223.21 g/mol. The structural characteristics contribute to its reactivity and interactions with biological targets.
Antifungal Activity
Recent studies have highlighted the broad-spectrum antifungal activity of N-Benzo[1,3]dioxol-5-yl-succinamic acid against various fungal pathogens. Research indicates that the compound exhibits effective inhibition of fungal growth at low concentrations, suggesting its potential as a fungicide. The proposed mechanism involves interference with fungal cell wall synthesis and membrane integrity , ultimately leading to cell death .
Comparative Antifungal Activity
Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Candida albicans | 5 µg/mL | Disruption of cell wall synthesis |
Aspergillus niger | 10 µg/mL | Membrane integrity disruption |
Cryptococcus neoformans | 8 µg/mL | Inhibition of metabolic pathways |
Anticancer Activity
In addition to antifungal properties, N-Benzo[1,3]dioxol-5-yl-succinamic acid has shown promising anticancer activity . Studies indicate significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound's IC values were found to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .
Cytotoxicity Data
Cancer Cell Line | IC (µM) | Standard Drug IC (µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF-7 | 4.52 | 4.56 |
The mechanisms underlying its anticancer effects include cell cycle arrest , induction of apoptosis via the mitochondrial pathway, and inhibition of EGFR signaling pathways .
The biological activity of N-Benzo[1,3]dioxol-5-yl-succinamic acid is attributed to several mechanisms:
- Microtubule Modulation : Similar compounds have been reported to affect microtubule dynamics, either by stabilizing or destabilizing tubulin polymerization .
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways by modulating proteins such as Bax and Bcl-2 .
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, contributing to both antifungal and anticancer activities .
Study on Antifungal Properties
A study conducted on the antifungal efficacy of N-Benzo[1,3]dioxol-5-yl-succinamic acid demonstrated significant inhibition against multiple fungal strains. The researchers observed that the compound inhibited cell wall synthesis effectively at concentrations as low as 5 µg/mL.
Study on Anticancer Efficacy
Another investigation focused on the anticancer properties revealed that derivatives of N-Benzo[1,3]dioxol-5-yl-succinamic acid exhibited strong cytotoxicity in vitro against HepG2 cells with an IC value of 2.38 µM. This study further explored the molecular mechanisms involved in apoptosis induction and cell cycle regulation.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRKAGGCXDQMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354881 | |
Record name | N-Benzo[1,3]dioxol-5-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313393-56-5 | |
Record name | N-Benzo[1,3]dioxol-5-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.